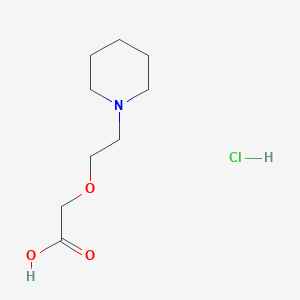

2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride

Description

2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride is a hydrochloride salt of a substituted acetic acid derivative containing a piperidine ring linked via an ethoxy group. The piperidine moiety contributes to its basicity, while the ethoxy-acetic acid backbone enhances solubility in polar solvents. This compound is structurally characterized by a piperidin-1-yl group connected to an ethoxy chain, which is further bonded to an acetic acid group. Its molecular formula is C₉H₁₈ClNO₃, with a molecular weight of 247.70 g/mol.

Properties

IUPAC Name |

2-(2-piperidin-1-ylethoxy)acetic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO3.ClH/c11-9(12)8-13-7-6-10-4-2-1-3-5-10;/h1-8H2,(H,11,12);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDACVRCQFDIYQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOCC(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride typically involves the reaction of piperidine with ethylene oxide, followed by the addition of acetic acid. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents such as methanol or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize waste and maximize efficiency, often employing catalysts to speed up the reaction .

Chemical Reactions Analysis

Types of Reactions

2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert it into alcohols or amines.

Substitution: It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as sodium hydroxide. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed .

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride has a variety of applications in scientific research, spanning chemistry, biology, medicine, and industry. Its primary role lies in its use as a building block for synthesizing complex molecules and as a reagent in various organic reactions.

Scientific Research Applications

- Chemistry As a building block, it contributes to creating more complex molecules and functions as a reagent in different organic reactions.

- Biology It is valuable for its potential biological activity, including how it impacts cell function and signaling pathways.

- Medicine In medicine, it shows potential in therapeutic applications, especially in creating new drugs that target specific molecular pathways.

- Industry It is used in the production of different industrial chemicals and materials.

Chemical Reactions

2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride can undergo several types of chemical reactions:

- Oxidation It can be oxidized to form corresponding ketones or carboxylic acids.

- Reduction Reduction reactions can convert it into alcohols or amines.

- Substitution It can undergo nucleophilic substitution reactions, where the piperidine ring is replaced by other functional groups.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reactions are typically conducted under controlled temperatures and pressures to achieve the desired products. The products include substituted piperidines, ketones, alcohols, and amines, varying based on specific reaction conditions and reagents.

Related Compounds

- Methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate Synthesis of methyl 4-(2-(piperidin-1-yl)ethoxy)benzoate involves heating methyl 4-hydroxybenzoate with anhydrous potassium carbonate and 1-(2-chloroethyl)piperidine hydrochloride in anhydrous dimethylformamide (DMF) . The reaction mixture is stirred, cooled, and then diluted with ethyl acetate. The organic phase is washed with water and a saturated solution of sodium chloride, dried over anhydrous sodium sulfate, and evaporated .

- ** гормон роста (hGH)** Poloxamer gels are used to develop a controlled release formulation of human growth hormone (hGH). Adding polyvinylpyrrolidone k30 (PVP k30) and polyvinyl alcohol (PVA) can decrease the poloxamer concentration required to form in situ gelation .

Pharmacokinetic and Toxicity Studies

Mechanism of Action

The mechanism of action of 2-(2-Piperidin-1-ylethoxy)acetic acid;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets, leading to changes in cellular processes and signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 2-(2-piperidin-1-ylethoxy)acetic acid hydrochloride, enabling comparative analysis of their physicochemical properties, synthesis routes, and applications:

4-[2-(Piperidin-1-yl)ethoxy]benzoic Acid Hydrochloride

- Structure : Features a benzoic acid group instead of acetic acid, linked via a 2-(piperidin-1-yl)ethoxy chain.

- Molecular Formula: C₁₄H₂₀ClNO₃.

- Molecular Weight : 285.77 g/mol.

- Key Differences : The aromatic benzoic acid group may enhance lipophilicity compared to the aliphatic acetic acid in the target compound. This structural variation likely influences receptor binding in pharmaceutical contexts, though specific activity data are unavailable .

(2RS)-Phenyl-[(2RS)-piperidin-2-yl]acetic Acid Hydrochloride

- Structure : Contains a phenyl group and a piperidin-2-yl group directly bonded to the acetic acid core.

- Molecular Formula: C₁₃H₁₈ClNO₂.

- Molecular Weight : 255.74 g/mol.

- Key Differences : The absence of an ethoxy linker and the presence of a stereochemical center (piperidin-2-yl) may alter solubility and metabolic stability. This compound is classified as a degradation product or intermediate in synthesis pathways .

Pitofenone Hydrochloride

- Structure : Methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate hydrochloride.

- Molecular Formula: C₂₂H₂₆ClNO₄.

- Molecular Weight : 403.9 g/mol.

- Key Differences: Incorporates a benzoyl-benzoate aromatic system, significantly increasing molecular complexity and lipophilicity. Pitofenone is a clinically used antispasmodic agent and acetylcholinesterase inhibitor, highlighting the pharmacological relevance of the piperidinylethoxy motif .

2-[(2S)-2-Methylpiperazin-1-yl]acetic Acid Hydrochloride

- Structure : Substitutes piperidine with a methylated piperazine ring.

- Molecular Formula : C₇H₁₆ClN₂O₂.

- Molecular Weight : 194.66 g/mol.

- This compound is marketed as a pharmaceutical intermediate, though its exact applications are unspecified .

Table 1: Structural and Functional Comparison

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Pharmacological/Industrial Relevance |

|---|---|---|---|---|

| 2-(2-Piperidin-1-ylethoxy)acetic acid HCl | C₉H₁₈ClNO₃ | 247.70 | Piperidine, ethoxy, acetic acid | Intermediate; potential drug candidate |

| 4-[2-(Piperidin-1-yl)ethoxy]benzoic acid HCl | C₁₄H₂₀ClNO₃ | 285.77 | Piperidine, ethoxy, benzoic acid | Impurity/by-product in synthesis |

| (2RS)-Phenyl-piperidin-2-yl-acetic acid HCl | C₁₃H₁₈ClNO₂ | 255.74 | Phenyl, piperidin-2-yl, acetic acid | Degradation product |

| Pitofenone HCl | C₂₂H₂₆ClNO₄ | 403.90 | Piperidine, ethoxy, benzoyl-benzoate | Antispasmodic drug (e.g., Spasmalgon) |

| 2-[(2S)-2-Methylpiperazin-1-yl]acetic acid HCl | C₇H₁₆ClN₂O₂ | 194.66 | Methylpiperazine, acetic acid | Pharmaceutical intermediate |

Biological Activity

2-(2-Piperidin-1-ylethoxy)acetic acid; hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- IUPAC Name : 2-(2-Piperidin-1-ylethoxy)acetic acid hydrochloride

- Molecular Formula : C12H18ClN2O2

- CAS Number : 2248397-72-8

This compound features a piperidine moiety, which is known for its role in various pharmacological activities.

The biological activity of 2-(2-Piperidin-1-ylethoxy)acetic acid; hydrochloride is primarily attributed to its interaction with neurotransmitter systems. The piperidine ring enhances binding affinity to various receptors, particularly in the central nervous system (CNS). Studies have shown that it can act as an inhibitor of acetylcholinesterase (AChE), a key enzyme in the regulation of acetylcholine levels, thereby influencing cognitive functions and memory processes .

Anticancer Activity

Recent studies have indicated that derivatives of piperidine, including 2-(2-Piperidin-1-ylethoxy)acetic acid; hydrochloride, exhibit anticancer properties. For instance, a study demonstrated that compounds with similar structures showed cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | FaDu | 15.0 | Induces apoptosis |

| Compound B | MCF7 | 10.5 | Cell cycle arrest |

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It has been shown to inhibit both AChE and butyrylcholinesterase (BuChE), making it a candidate for treating neurodegenerative diseases such as Alzheimer's disease .

| Enzyme | Inhibition (%) | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | 85 | 3.3 |

| Butyrylcholinesterase | 60 | 5.0 |

Study on Alzheimer’s Disease

In a recent study, 2-(2-Piperidin-1-ylethoxy)acetic acid; hydrochloride was evaluated for its efficacy in reducing cognitive decline in animal models of Alzheimer's disease. The results showed significant improvements in memory retention and reduced amyloid plaque formation compared to control groups .

Antimicrobial Activity

Another study explored the antimicrobial properties of this compound against various bacterial strains. Results indicated that it exhibited considerable antibacterial activity, particularly against Gram-positive bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 12.4 µM |

| Escherichia coli | 16.5 µM |

Q & A

Basic Research Question: Optimization of Synthetic Routes

Q: What are the optimal reaction conditions and reagents for synthesizing 2-(2-piperidin-1-ylethoxy)acetic acid hydrochloride, and how do they compare to structurally related piperidine derivatives? A: Synthesis of this compound involves nucleophilic substitution and acid-base reactions. Based on analogous piperidine derivatives (e.g., and ):

- Substitution Reaction : Use halogenating agents (e.g., Cl₂ or Br₂) with catalytic Lewis acids (e.g., AlCl₃) to functionalize the piperidine ring.

- Etherification : React 2-piperidinoethanol with chloroacetic acid under basic conditions (e.g., K₂CO₃ in DMF) to form the ethoxyacetic acid moiety.

- Salt Formation : Treat the free base with HCl in anhydrous ethanol to yield the hydrochloride salt.

Comparative studies suggest that dimethyl-substituted piperidine analogs () require harsher oxidation conditions (e.g., KMnO₄), while unsubstituted derivatives () favor milder reducing agents (e.g., NaBH₄). Validate purity via HPLC (≥95%) and characterize intermediates using FT-IR for amine and carboxylate functional groups .

Basic Research Question: Structural Characterization

Q: Which spectroscopic and chromatographic methods are most effective for confirming the structural integrity of 2-(2-piperidin-1-ylethoxy)acetic acid hydrochloride? A:

- NMR Spectroscopy : Use ¹H/¹³C NMR in D₂O or DMSO-d₆ to resolve peaks for the piperidine ring (δ 1.4–2.8 ppm), ethoxy linker (δ 3.5–4.2 ppm), and acetic acid moiety (δ 2.3–2.6 ppm). Compare with computational models (e.g., DFT) for piperidine derivatives ().

- Mass Spectrometry : High-resolution ESI-MS in positive ion mode confirms the molecular ion ([M+H]⁺) and HCl adducts.

- XRD/X-ray Crystallography : Resolve crystal structures to validate stereochemistry, especially if chiral centers are present (e.g., ).

- HPLC-PDA : Use a C18 column with 0.1% TFA in acetonitrile/water gradients to detect impurities (e.g., ).

Advanced Research Question: Biological Activity Profiling

Q: How can researchers design in vitro assays to evaluate the biological activity of this compound, particularly its interaction with neuronal or enzymatic targets? A:

- Target Selection : Prioritize receptors common to piperidine derivatives, such as σ-receptors or acetylcholine esterase ().

- Binding Assays : Use radiolabeled ligands (e.g., [³H]-DTG for σ-receptors) in competitive binding studies. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism).

- Enzyme Inhibition : Perform kinetic assays (e.g., Ellman’s method for cholinesterase activity) with varying substrate concentrations to determine inhibition constants (Kᵢ).

- Cellular Toxicity : Assess cytotoxicity in SH-SY5Y or HEK293 cells via MTT assays, noting discrepancies between free base and hydrochloride forms ().

Advanced Research Question: Stability and Degradation Pathways

Q: What are the critical factors influencing the stability of 2-(2-piperidin-1-ylethoxy)acetic acid hydrochloride under varying pH, temperature, and storage conditions? A:

- pH Stability : Conduct accelerated degradation studies (40°C, 75% RH) in buffers (pH 1–10). Monitor hydrolysis of the ethoxy linkage via LC-MS; acidic conditions (pH < 3) may cleave the ether bond ().

- Thermal Analysis : Use DSC/TGA to identify decomposition temperatures (Td > 200°C typical for hydrochloride salts).

- Light Sensitivity : Store in amber glass under inert gas (N₂/Ar) to prevent photodegradation of the piperidine ring ().

- Impurity Profiling : Track degradation products (e.g., piperidine or acetic acid derivatives) using LC-HRMS and compare with pharmacopeial standards ().

Advanced Research Question: Data Contradiction Analysis

Q: How should researchers resolve discrepancies between computational predictions and experimental data (e.g., NMR chemical shifts or binding affinities)? A:

- Computational Validation : Re-optimize DFT models (e.g., B3LYP/6-31G*) using solvent corrections (PCM for DMSO/water). Compare predicted vs. observed NMR shifts; deviations >0.5 ppm suggest conformational flexibility or protonation state errors ().

- Binding Affinity Discrepancies : Reassess assay conditions (e.g., ionic strength, co-solvents) that may alter ligand-receptor interactions. Use surface plasmon resonance (SPR) to validate kinetic parameters.

- Statistical Robustness : Apply Grubbs’ test to identify outliers in replicate experiments. Cross-validate findings with orthogonal methods (e.g., ITC for thermodynamic parameters) ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.